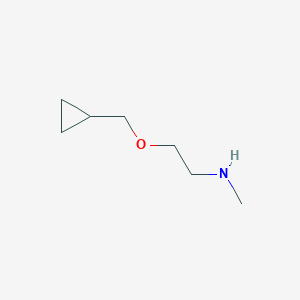

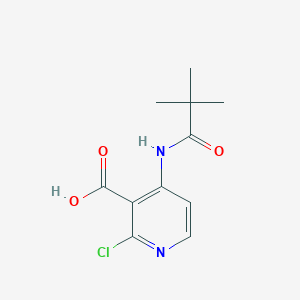

![molecular formula C12H14N2O5 B1328195 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid CAS No. 1119449-83-0](/img/structure/B1328195.png)

4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Derivatives

- The compound has been used in the synthesis of various analogues and derivatives, such as 5-aminomethyl-3-hydroxyisoxazole and its homologues with longer basic side chains, indicating its versatility in organic synthesis (Bowden, Crank, & Ross, 1968).

- It's also involved in the lithiation of methyl substituted isoxazoles, leading to the formation of acetic acids after carboxylation, showcasing its reactivity and utility in heterocyclic chemistry (Micetich, 1970).

Role in Receptor Research

- The compound has been used as a lead for the development of novel excitatory amino acid (EAA) receptor antagonists, highlighting its potential in neuropharmacology and drug development (Krogsgaard‐Larsen et al., 1991).

Contributions to Organic Chemistry

- It has enabled the first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization, demonstrating its role in the advancement of synthetic methodologies (Serebryannikova et al., 2019).

- The compound has been part of studies focusing on the preparation and lithiation of 3,5-disubstituted isoxazoles, contributing to the understanding of lithiation processes in organic chemistry (Micetich & Chin, 1970).

Utility in Diverse Syntheses

- It's been used as a scaffold for the synthesis of highly functionalized isoxazole compounds, underlining its importance in the creation of complex molecular structures (Ruano, Fajardo, & Martín, 2005).

- The compound's reactivity with carbonyl compounds has been studied, revealing its utility in forming various derivatives (Kashima et al., 1976).

Role in Sulfonamide Chemistry

- It has enabled the synthesis of novel sulfonamide derivatives, showcasing its application in the development of new chemical entities (Filimonov et al., 2006).

Application in Palladium-Catalyzed Reactions

- The compound has been used in palladium-catalyzed coupling reactions, providing insights into its role in catalytic processes (Labadie, 1994).

Metabolic Studies

- Studies have explored its effects on carbohydrate and fat metabolism, indicating its potential for metabolic research (Dulin & Gerritsen, 1966).

Mécanisme D'action

Target of Action

It’s known that isoxazole derivatives can interact with various biological targets based on their chemical diversity . For instance, some 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands .

Mode of Action

For example, some 3,5-dimethylisoxazoles inhibit BRD4(1) and BRD2(1) with IC50 values in the low micromolar range .

Biochemical Pathways

Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse chemical structures .

Pharmacokinetics

This compound has a molecular weight of 247.25 , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

Isoxazole derivatives have been used in the preparation of various compounds with significant biological interests, such as aminopyrazole amide derivatives as raf kinase inhibitors in melanoma cells .

Propriétés

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-5-methyl-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-6-9(7(2)18-13-6)4-17-5-10-8(3)19-14-11(10)12(15)16/h4-5H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHUHOJDTZSQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COCC2=C(ON=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131477 |

Source

|

| Record name | 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-83-0 |

Source

|

| Record name | 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)